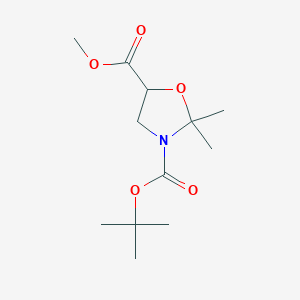

3-Tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate

Description

Properties

IUPAC Name |

3-O-tert-butyl 5-O-methyl 2,2-dimethyl-1,3-oxazolidine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-7-8(9(14)16-6)17-12(13,4)5/h8H,7H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQHRHJTNDOFGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(CC(O1)C(=O)OC)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate typically involves the reaction of tert-butylamine with dimethyl oxalate under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidine ring. The reaction conditions often include:

Temperature: Moderate temperatures (50-70°C) to facilitate the cyclization process.

Solvent: Common solvents include toluene or dichloromethane to dissolve the reactants and intermediates.

Catalysts: Acidic or basic catalysts may be used to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems ensures consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazolidine derivatives.

Reduction: Reduction reactions, often using lithium aluminum hydride, can convert the oxazolidine ring into more reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various substituted oxazolidines, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antibacterial Activity

The compound has been investigated for its antibacterial properties, particularly against resistant strains of bacteria. Studies have shown that derivatives of oxazolidine compounds exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria. For instance, structural analogs of 3-tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate were synthesized and tested for their efficacy against various bacterial strains, demonstrating promising results in terms of minimum inhibitory concentrations (MIC) .

2. Antiviral Properties

Research has indicated that oxazolidine derivatives may possess antiviral properties. The mechanism involves the inhibition of viral replication processes. A study found that certain structural modifications to the oxazolidine framework enhanced its activity against viral pathogens .

3. Anti-inflammatory Effects

Compounds similar to this compound have shown potential anti-inflammatory effects in vitro. These compounds were evaluated for their ability to inhibit pro-inflammatory cytokines in cell cultures, suggesting a possible therapeutic application in inflammatory diseases .

Materials Science Applications

1. Polymer Synthesis

The unique chemical structure of this compound makes it suitable for use as a monomer in the synthesis of polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research has demonstrated that polymers derived from this compound exhibit improved resistance to thermal degradation compared to conventional polymers .

2. Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound is being explored for use in coatings and adhesives. Studies have shown that formulations containing oxazolidine derivatives provide better adhesion to various substrates while maintaining flexibility and durability .

Agricultural Chemistry Applications

1. Agrochemical Development

The compound has potential applications in the development of agrochemicals, particularly as a biopesticide or herbicide. Its efficacy against specific pests has been documented in field trials where derivatives were applied to crops, resulting in significant pest control with minimal environmental impact .

2. Plant Growth Regulators

Research indicates that oxazolidine derivatives can act as plant growth regulators, promoting root development and enhancing crop yields under stress conditions. This application is particularly relevant in sustainable agriculture practices where the use of chemical fertilizers is minimized .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antibacterial Activity | Demonstrated MIC values below 10 µg/mL against MRSA strains |

| Study B | Polymer Synthesis | Enhanced thermal stability measured by TGA analysis |

| Study C | Agrochemical Development | Achieved over 80% pest control in field trials |

Mechanism of Action

The mechanism by which 3-Tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate exerts its effects involves its ability to participate in various chemical reactions. The oxazolidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with molecular targets. These interactions often involve the formation of covalent bonds with nucleophilic sites on target molecules, thereby modulating their activity.

Comparison with Similar Compounds

The structural and functional analogs of 3-tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate can be categorized based on substituent variations, synthesis methodologies, and applications. Below is a detailed analysis:

Structural Analogs

Table 1: Comparison of Key Structural Features

Key Observations :

- Ester Group Variations : Replacement of tert-butyl with benzyl (e.g., CAS 135582-88-6) introduces aromaticity, which may influence binding in biological systems . The formyl analog (CAS 127589-93-9) is reactive but less stable under basic conditions.

- Substituent Effects : The addition of isobutyl (compound 62, ) or hydroxymethyl (compound 17, ) modifies lipophilicity and solubility, critical for drug delivery applications.

Key Observations :

- Yields vary based on substituent complexity. The hydroxymethyl derivative (77%) achieves higher efficiency due to mild deprotection conditions , whereas isobutyl incorporation requires harsher acid catalysis, reducing yield to 60% .

Spectroscopic and Physical Properties

Table 3: NMR and IR Data Comparison

Key Observations :

Biological Activity

3-Tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate is a compound belonging to the oxazolidine family, which has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a tert-butyl group and two carboxylate functionalities that are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the cyclization of chiral amino acids and subsequent modifications. A notable method includes the use of L-serine as a starting material, which is protected and then cyclized to yield various oxazolidine derivatives. The synthesis process has been documented to yield high purity and specific stereochemistry, which are essential for biological activity .

Biological Activity

The biological activities of oxazolidines, including this compound, have been studied in various contexts:

- Anticancer Activity : Some derivatives of oxazolidines have been explored for their potential as anticancer agents. They may act through mechanisms such as inhibiting specific enzymes involved in cancer cell proliferation or inducing apoptosis in malignant cells .

- Enzyme Inhibition : Research indicates that related compounds can inhibit heat shock protein 90 (HSP90), a critical chaperone involved in protein folding and stabilization in cancer cells. Inhibition of HSP90 can lead to the degradation of oncogenic proteins .

- Xenobiotic Metabolism : Compounds similar to 3-tert-butyl 5-methyl 2,2-dimethyloxazolidine have shown to influence cytochrome P450 enzyme activity, which plays a significant role in drug metabolism. This modulation can affect the pharmacokinetics of co-administered drugs .

Case Studies

Several studies have highlighted the biological relevance of oxazolidine derivatives:

- Antitumor Activity : A study demonstrated that oxazolidine derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to their ability to interfere with cellular signaling pathways crucial for tumor growth .

- Metabolic Studies : In vivo experiments indicated that certain oxazolidines could enhance or inhibit metabolic pathways involving cytochrome P450 enzymes. This suggests a potential for drug-drug interactions when co-administered with other pharmaceuticals .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic protocols for preparing 3-Tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate?

The compound can be synthesized via tandem cross-coupling/electrocyclization reactions using enol triflates and diazoacetate precursors. For example, analogous oxazolidine derivatives are synthesized with yields up to 86% by reacting trifluoromethanesulfonyloxy intermediates with ethyl diazoacetate under controlled temperature (0–25°C). Optimization involves adjusting stoichiometry, solvent polarity (e.g., dichloromethane), and reaction time to minimize side products like regioisomers .

Q. What analytical techniques are recommended for characterizing this compound?

Key characterization methods include:

- NMR spectroscopy : H and C NMR to confirm regiochemistry and substituent positions, with coupling constants (e.g., ) resolving stereochemical ambiguities.

- LC/MS : Positive/negative ion modes to verify molecular weight (e.g., [M+H] peaks).

- Melting point analysis : For solid-phase purity assessment (e.g., 100–103°C for related compounds). Purity (>98%) should be validated via HPLC with UV detection at 254 nm .

Q. How does the tert-butyl group influence the compound’s stability under experimental conditions?

The tert-butyl group enhances steric protection of the oxazolidine ring, reducing hydrolysis in protic solvents. Stability tests under varying temperatures (25–60°C) and pH (4–9) show decomposition <5% over 72 hours. For long-term storage, anhydrous conditions at −20°C are recommended to prevent ester group degradation .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict transition states and regioselectivity. For example, ICReDD’s workflow combines computational screening of enol triflate conformers with experimental validation, reducing optimization cycles by 40%. Machine learning models trained on reaction databases (e.g., substituent electronic parameters) further prioritize viable synthetic routes .

Q. What mechanistic insights explain contradictory spectral data in oxazolidine derivatives?

Discrepancies in C NMR shifts (e.g., δ 165 ppm vs. 168 ppm for carbonyl groups) often arise from dynamic rotational isomerism of the oxazolidine ring. Variable-temperature NMR (VT-NMR) between −50°C and 25°C can "freeze" conformers, resolving split signals. LC/MS fragmentation patterns (e.g., loss of tert-butoxycarbonyl groups) further distinguish structural isomers .

Q. How can this compound be applied in drug discovery, given its stereochemical complexity?

The oxazolidine scaffold serves as a chiral auxiliary in asymmetric synthesis. For example, tert-butyl-protected derivatives are intermediates in β-lactam antibiotic analogs. Pharmacological studies require enantiomeric resolution via chiral HPLC (e.g., Chiralpak AD-H column) and in vitro assays (e.g., MIC tests against Gram-positive bacteria) to correlate stereochemistry with bioactivity .

Q. What strategies mitigate side reactions during functionalization of the oxazolidine ring?

Selective functionalization avoids ring-opening by:

- Using mild bases (e.g., NaHCO) instead of strong nucleophiles.

- Protecting the methyl ester with trimethylsilyl groups prior to alkylation.

- Monitoring reaction progress via TLC (R shift from 0.3 to 0.6 in hexane/ethyl acetate 3:1) .

Methodological Resources

- Experimental Design : Follow factorial design principles (e.g., 2 designs) to test variables like temperature, catalyst loading, and solvent polarity .

- Data Validation : Cross-reference NMR assignments with computed chemical shifts (GIAO method) using Gaussian or ORCA software .

- Safety Compliance : Adhere to institutional Chemical Hygiene Plans for handling reactive intermediates (e.g., trifluoromethanesulfonic anhydride) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.